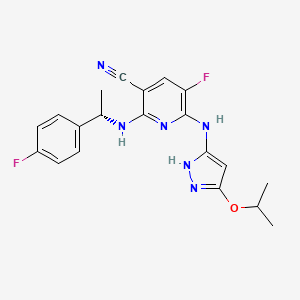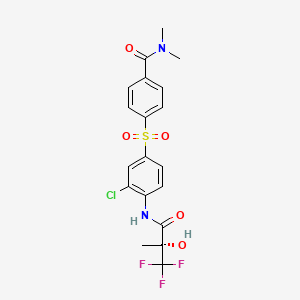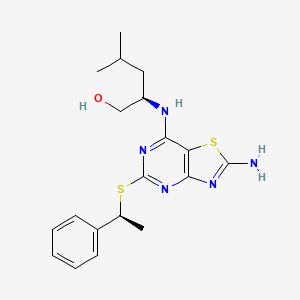
3-O-咖啡酰奎尼酸
描述
3-O-Feruloylquinic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a useful probe for investigating biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent due to its bioactive properties. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
Target of Action
3-O-Feruloylquinic acid, also known as 3-Feruloylquinic acid, is a derivative of quinic acid-bound phenolic acid . It has been identified as a protease inhibitor, exerting a moderate inhibitory effect against Avian Influenza Virus (H5N1) in vitro .
Mode of Action
The compound shows antioxidant activity, which means it can neutralize harmful free radicals in the body . This antioxidant activity is markedly enhanced by high photosynthetically active radiation (PAR) and UV irradiances .
Biochemical Pathways
3-O-Feruloylquinic acid is a part of the phenolic compounds biosynthetic pathway . It is a derivative of quinic acid-bound phenolic acid, which is produced through the esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid .
Pharmacokinetics
It is known that phenolic acids, a class of compounds to which 3-o-feruloylquinic acid belongs, have low bioavailability, which can impair their administration by the oral route .
Result of Action
The primary result of the action of 3-O-Feruloylquinic acid is its antioxidant activity. By neutralizing harmful free radicals, it can help protect the body’s cells from damage .
Action Environment
The antioxidant activity of 3-O-Feruloylquinic acid is significantly enhanced under high photosynthetically active radiation (PAR) and UV irradiances . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light exposure. Additionally, it is reported that the compound is relatively stable in acidic solutions, but can degrade in other solutions .
生化分析
Cellular Effects
It is known to exhibit antioxidant activity, which suggests that it may influence cell function by protecting cells from oxidative stress
Molecular Mechanism
The molecular mechanism of action of 3-O-Feruloylquinic acid is not well-defined. It is hypothesized that its antioxidant activity may be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage
Metabolic Pathways
It is known to be a derivative of quinic acid-bound phenolic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Feruloylquinic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and carboxylic acid groups. Common reagents used in the synthesis include protecting agents, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
相似化合物的比较
Similar Compounds
(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.
(1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: Lacks the hydroxyl group, which may influence its binding properties and biological activity.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-O-Feruloylquinic acid makes it unique compared to similar compounds
属性
IUPAC Name |
1,3,4-trihydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGZUCNPTLULOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-29-2 | |
| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)











